molecular formula C20H14N2O5 B087788 C.I. Disperse Blue 35 CAS No. 12222-75-2

C.I. Disperse Blue 35

Cat. No.: B087788
CAS No.: 12222-75-2
M. Wt: 362.3 g/mol
InChI Key: OXLITIGRBOEDEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

C.I. Disperse Blue 35, also known as Disperse Blue 35, is a type of anthraquinone dye . Its primary targets are the fibers in textiles, particularly polyester . The dye molecules bind to these fibers, imparting color to the material.

Mode of Action

The interaction between Disperse Blue 35 and its targets involves physical and chemical processes. The dye molecules penetrate the fiber material and bind to it, resulting in a color change. This binding is facilitated by the dye’s molecular structure, which includes a phenol group

Biochemical Pathways

As a textile dye, Disperse Blue 35 does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Its primary function is to bind to textile fibers and impart color. The dye’s solubility, adsorption, and color strength can be influenced by various factors, including its molecular structure .

Pharmacokinetics

For instance, its solubility in the dye bath can be compared to absorption, its distribution within the fiber can be likened to distribution, and its stability on the fiber can be compared to metabolism and excretion .

Result of Action

The primary result of Disperse Blue 35’s action is the coloration of textile fibers. The dye molecules bind to the fibers, resulting in a blue color. The intensity of the color depends on the concentration of the dye and the conditions of the dyeing process .

Action Environment

The action of Disperse Blue 35 is influenced by various environmental factors. These include the temperature and pH of the dye bath, the type and concentration of dispersants used, and the duration of the dyeing process . Additionally, the dye’s performance can be affected by the presence of other chemicals in the dye bath. For example, the introduction of bis-N-acetoxyethyl groups has been shown to improve the dye’s solubility, dyeing uptake, and color-fastness .

Properties

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLITIGRBOEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073394
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13716-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 35
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Blue 73
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)-
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Record name 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Blue 35
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Blue 73
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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